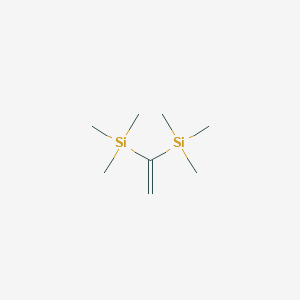

1,1-Bis(trimethylsilyl)ethylene

Description

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(1-trimethylsilylethenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20Si2/c1-8(9(2,3)4)10(5,6)7/h1H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCQWLSMIOKNLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(=C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205101 | |

| Record name | 1,1-Bis(trimethylsilyl)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5654-07-9 | |

| Record name | 1,1-Bis(trimethylsilyl)ethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005654079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, ethenylidenebis[trimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Bis(trimethylsilyl)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Bis(trimethylsilyl)ethylene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UST6PE9TZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,1 Bis Trimethylsilyl Ethylene and Congeneric Compounds

Peterson Olefination Pathways

The Peterson olefination is a powerful method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds. wikipedia.orgnrochemistry.com This reaction is considered the silicon analogue of the Wittig reaction and offers distinct advantages, including the potential for stereocontrol and the formation of readily removable byproducts. chemistryviews.org

Synthesis from Tris(trimethylsilyl)methyllithium and Carbonyl Derivatives

A direct route to 1,1-bis(trimethylsilyl)ethylene involves the reaction of a tris(trimethylsilyl)methyl carbanion with a suitable carbonyl compound. Tris(trimethylsilyl)methyllithium serves as a key reagent in this context. rsc.org This organolithium compound reacts with non-enolisable aldehydes and ketones to form carbon-carbon bonds. rsc.org

Specifically, the reaction of tris(trimethylsilyl)methyllithium with formaldehyde would be expected to proceed via a Peterson olefination mechanism. The initial nucleophilic addition of the bulky silyl-stabilized carbanion to the carbonyl carbon of formaldehyde would generate a β-hydroxysilane intermediate. Subsequent elimination of a trimethylsilanolate group would then furnish the desired 1,1-bis(trimethylsilyl)ethylene. This method is particularly effective for non-enolisable carbonyl compounds, as the tris(trimethylsilyl)methyllithium reagent can also act as a strong base, leading to proton abstraction in the presence of enolisable protons. rsc.org

The general scheme for this reaction is as follows:

| Reactant 1 | Reactant 2 | Intermediate | Product |

| Tris(trimethylsilyl)methyllithium | Formaldehyde | β-hydroxysilane | 1,1-Bis(trimethylsilyl)ethylene |

Stereoselective Control in Peterson Olefination Protocols

A significant advantage of the Peterson olefination is the ability to control the stereochemical outcome of the reaction. wikipedia.org The intermediate β-hydroxysilane can often be isolated when the α-silyl carbanion is not stabilized by electron-withdrawing groups. organicchemistrydata.org By separating the diastereomeric β-hydroxysilanes, it is possible to selectively synthesize either the (E)- or (Z)-alkene. organic-chemistry.org

The stereochemical course of the elimination step is dependent on the reaction conditions:

Acidic conditions: Treatment of the β-hydroxysilane with acid leads to an anti-elimination, proceeding through a mechanism analogous to an E2 elimination. organicchemistrydata.org

Basic conditions: In the presence of a base, the elimination occurs in a syn fashion via a four-membered silaoxetane intermediate. organicchemistrydata.org

This stereochemical dichotomy allows for the selective formation of a desired alkene isomer from a single diastereomeric β-hydroxysilane precursor. organicchemistrydata.org The steric bulk of the silyl (B83357) group can also play a crucial role in the initial diastereoselectivity of the addition to the carbonyl compound. organic-chemistry.orgnih.gov For instance, the use of a bulky tert-butyldiphenylsilyl group can lead to high diastereoselectivity in the formation of erythro-β-hydroxysilanes. organic-chemistry.orgnih.gov

The choice of base is also critical, with potassium alkoxides generally being more reactive than sodium alkoxides, while magnesium alkoxides are significantly less reactive. wikipedia.org

Transition Metal-Catalyzed Silylative Coupling Reactions

Transition metal catalysis offers highly efficient and selective methods for the formation of carbon-silicon and carbon-carbon bonds, providing alternative routes to 1,1-bis(trimethylsilyl)ethylene and its derivatives.

Ruthenium-Catalyzed Cyclization Approaches for Bis(silyl)ethenes

Ruthenium complexes have been shown to be effective catalysts for the synthesis of symmetrical 1,1-bis(silyl)ethenes. One notable approach involves the silylative coupling exo-cyclization of 1,2-bis(dimethylvinylsiloxy)ethane. This reaction proceeds with high selectivity to afford a cyclic intermediate, which can then be reacted with Grignard reagents to yield the desired 1,1-bis(silyl)ethenes.

A typical reaction scheme is presented below:

| Starting Material | Catalyst | Intermediate | Product |

| 1,2-Bis(dimethylvinylsiloxy)ethane | Ruthenium complex | Cyclic silyl ether | Symmetrical 1,1-bis(silyl)ethene |

This methodology provides a facile and selective route to symmetrical 1,1-bis(silyl)ethenes in good yields.

Sequential Silylative Coupling and Cross-Coupling Strategies

A powerful one-pot strategy for the synthesis of more complex, unsymmetrical 1,1-bis(silyl)alkenes involves a sequence of a silylative coupling reaction followed by a cross-coupling reaction. nih.gov This approach allows for the introduction of various substituents onto the double bond.

For example, a sequential one-pot silylative coupling exo-cyclization of 1,2-bis(dimethylvinylsiloxy)ethane, followed by reaction with a Grignard reagent, can generate a 1,1-bis(silyl)ethene derivative. This intermediate can then undergo a Heck coupling reaction with aryl or alkenyl iodides in the presence of a palladium catalyst to afford 1,1-bis(silyl)-2-arylethenes or 1,1,4-trisubstituted 1,3-butadienes, respectively. nih.gov

The following table summarizes the key steps in this sequential process:

| Step | Reaction Type | Reactants | Catalyst/Reagents | Product |

| 1 | Silylative coupling exo-cyclization | 1,2-Bis(dimethylvinylsiloxy)ethane | Ruthenium catalyst, Grignard reagent | 1,1-Bis(silyl)ethene derivative |

| 2 | Heck coupling | 1,1-Bis(silyl)ethene derivative, Aryl/Alkenyl iodide | Palladium acetate, Silver nitrate | 1,1-Bis(silyl)-2-arylethene or 1,1,4-Trisubstituted 1,3-butadiene |

This sequential approach offers a versatile and efficient route to a range of functionalized bis-silylated alkenes. nih.gov

Hydroboration of Silylated Alkynes and Subsequent Transformations

Hydroboration of silylated alkynes provides a pathway to vinylboranes, which are versatile intermediates that can be further functionalized to produce bis-silylated compounds. The regioselectivity of the hydroboration is a key factor in determining the final product.

For instance, the 1,1-hydroboration of bis(trimethylsilyl)ethyne with an N-heterocyclic carbene-borane (NHC-borane) can lead to the formation of a geminal bis(silyl)vinylborane derivative. researchgate.net This intermediate, containing both a boron and two silicon moieties on the same vinylic carbon, can then potentially be transformed into a 1,1-bis(trimethylsilyl)ethylene derivative through subsequent reactions, such as protonolysis of the carbon-boron bond.

The following table outlines a potential reaction pathway:

| Starting Material | Reagent | Intermediate | Potential Product |

| Bis(trimethylsilyl)ethyne | N-heterocyclic carbene-borane | Geminal bis(silyl)vinylborane | 1,1-Bis(trimethylsilyl)ethylene derivative |

Further research into the subsequent transformations of these vinylborane intermediates is necessary to fully establish this as a general synthetic route to 1,1-bis(trimethylsilyl)ethylene and its congeners.

Other Established Preparative Routes to 1,1-Bis(silyl)ethenes

Beyond conventional methods, a variety of other established preparative routes have been developed for the synthesis of 1,1-bis(silyl)ethenes and their congeners. These methodologies often provide alternative pathways that can offer advantages in terms of substrate scope, efficiency, or the ability to generate symmetrically or unsymmetrically substituted products.

One notable approach involves a ruthenium-catalyzed silylative coupling cyclization. This method has been employed for the facile synthesis of symmetrical 1,1-bis(silyl)ethenes. The process begins with the cyclization of 1,2-bis(dimethylvinylsiloxy)ethane, which then reacts with a Grignard reagent to yield the target molecule. acs.org A variation of this strategy combines the silylative coupling cyclization with a subsequent Heck coupling and Grignard reaction sequence, providing an efficient two-step route to new 2-aryl-1,1-bis(trimethylsilyl)ethenes. thieme-connect.com

Catalytic hydrosilylation of alkynes presents another significant avenue to 1,1-bis(silyl)alkenes. For instance, an organocalcium complex has been shown to catalyze the dehydrogenative silylation and tandem mono/dihydrosilylation of terminal alkynes with hydrosilanes, affording gem-disilylated alkenes in moderate yields. organic-chemistry.org Furthermore, the selective dihydrosilylation of terminal alkynes can be achieved using a simple B(C₆F₅)₃ catalyst. This method allows for a chemoselective approach using a silane-tuned strategy to produce unsymmetrical geminal bis(silanes). nih.gov The synthetic utility of these products is enhanced by the potential for further structural diversification by transforming the secondary silane (B1218182) into other silyl groups. nih.gov

Photocatalysis has also emerged as a powerful tool for the synthesis of related bis(silyl) compounds. A versatile photoactivated hydrosilylation of silicon-containing alkenes using silylborane as a silyl radical source has been developed. This method, employing a single phenothiazine-based photocatalyst, can construct 1,1-bis(silyl) alkanes with good to high yields and high regioselectivity. acs.org

Finally, copper-catalyzed reactions provide another route to related structures. A copper-catalyzed disilylation of polysubstituted pent-1-en-4-yn-3-yl acetate derivatives has been developed to furnish bis(silyl)-substituted vinylallenes in moderate yields under mild conditions and with broad substrate scope. nih.gov

These diverse methodologies underscore the ongoing development of novel synthetic strategies for accessing 1,1-bis(silyl)ethenes and related compounds, expanding the toolkit available to synthetic chemists.

| Starting Material | Reagents/Catalyst | Reaction Conditions | Product | Yield (%) | Reference |

| 1,2-Bis(dimethylvinylsiloxy)ethane | 1. Ruthenium complex2. Grignard reagent | 1. 80 °C, 1 h2. Not specified | Symmetrical 1,1-bis(silyl)ethenes | Good | acs.org |

| 1,2-Bis[dimethyl(vinyl)siloxy]ethane | 1. Palladium(II) acetate/triphenylphosphine, triethylamine, silver nitrate2. Methylmagnesium iodide | 1. Heck coupling2. THF, 65 °C, 24 h | 2-Aryl-1,1-bis(trimethylsilyl)ethenes | 62-90 | thieme-connect.com |

| Terminal Alkynes | Organocalcium complex, Hydrosilanes | Not specified | gem-disilylated alkenes | Moderate | organic-chemistry.org |

| Terminal Alkynes | B(C₆F₅)₃, Hydrosilanes | Not specified | Unsymmetrical 1,1-bis(silanes) | Up to 81 | nih.gov |

| Silane-containing alkenes | Silylborane, Phenothiazine-based photocatalyst | Photoactivation | 1,1-bis(silyl) alkanes | Up to 76 | acs.org |

| Polysubstituted pent-1-en-4-yn-3-yl acetates | Copper catalyst | Mild conditions | Bis(silyl)-substituted vinylallenes | Moderate | nih.gov |

Reactivity and Mechanistic Investigations of 1,1 Bis Trimethylsilyl Ethylene

Electrophilic Transformations

1,1-Bis(trimethylsilyl)ethylene exhibits notable reactivity towards electrophiles, a characteristic influenced by the electron-donating and stabilizing effects of the two trimethylsilyl (B98337) groups attached to the same carbon of the double bond. These reactions often proceed via intermediates that capitalize on the ability of silicon to stabilize adjacent positive charge (the β-silicon effect).

Friedel-Crafts Type Acylation with Acyl Chlorides

The acylation of 1,1-bis(trimethylsilyl)-4-phenyl-1,3-butadiene using a Friedel-Crafts reaction has been reported. researchgate.net This type of reaction typically involves the use of a Lewis acid catalyst to generate a highly electrophilic acylium ion from an acyl chloride. The electron-rich double bond of the silylated ethylene (B1197577) derivative then attacks the acylium ion. The resulting carbocation is stabilized by the β-trimethylsilyl groups, which facilitates the subsequent elimination of one of the trimethylsilyl groups to afford the acylated product. While specific details on the acylation of 1,1-bis(trimethylsilyl)ethylene itself are limited in the provided search results, the reaction with a substituted butadiene derivative suggests its potential as a substrate in such transformations.

Reactions with Other Electrophilic Species

The reactivity of 1,1-bis(trimethylsilyl)ethylene extends to other electrophilic species beyond acyl chlorides. While direct examples with 1,1-bis(trimethylsilyl)ethylene are not extensively detailed in the provided results, the behavior of similar organosilicon compounds provides insights. For instance, the reactions of group 4 bis(trimethylsilyl)acetylene (B126346) metallocene complexes with electrophiles show that the outcome is dependent on the nature of the electrophile. nih.gov Reaction with trimethylsilyl chloride (Me3SiCl) leads to a monometallic complex, while methyl iodide initiates a radical reaction. nih.gov This suggests that the reaction pathways of silylated unsaturated systems are highly sensitive to the electrophilic partner. Furthermore, the concept of using superelectrophiles in Diels-Alder reactions with ethylene highlights the potential for activating otherwise unreactive alkenes towards cycloaddition by employing highly reactive electrophilic partners. nih.gov

Radical-Mediated Reactivity

1,1-Bis(trimethylsilyl)ethylene is also a versatile substrate in radical reactions. The presence of the silicon atoms can influence the stability of adjacent radical centers and participate in various functionalization reactions.

Silyl (B83357) Radical-Participated Functionalizations of Unsaturated Systems

Tris(trimethylsilyl)silane, (TMS)3SiH, is a well-established radical-based reagent used in a variety of organic transformations, including reductions and hydrosilylations. mdpi.comdntb.gov.ua The radical-based hydrosilylation of carbon-carbon double bonds with (TMS)3SiH is a highly regioselective (anti-Markovnikov) process that yields (TMS)3Si-substituted compounds. mdpi.com The mechanism involves the addition of a silyl radical to the double bond to form a radical adduct, which then abstracts a hydrogen atom from the silane (B1218182) to yield the product and regenerate the silyl radical. mdpi.com Recent advancements have focused on transition metal-free radical silylation reactions, employing initiators like peroxides or photocatalysts. researchgate.net While these examples primarily focus on the reactions of (TMS)3SiH, they underscore the general principles of silyl radical additions to unsaturated systems, which are applicable to understanding the potential reactivity of 1,1-bis(trimethylsilyl)ethylene in similar contexts.

Addition of Bis(trimethylsilyl)aminyl Radical to Olefinic Substrates

The bis(trimethylsilyl)aminyl radical, (Me3Si)2N•, generated via UV photolysis, has been shown to add to ethylene. rsc.org This demonstrates the ability of silyl-substituted radicals to participate in addition reactions with simple olefins. This reactivity suggests that the reverse reaction, the addition of other radicals to a silylated olefin like 1,1-bis(trimethylsilyl)ethylene, is also a plausible process. The specific study of the addition of the bis(trimethylsilyl)aminyl radical to 1,1-bis(trimethylsilyl)ethylene itself was not found in the search results, but the documented reactivity with ethylene provides a strong precedent for such a transformation.

Organometallic Chemistry and Catalytic Applications

1,1-Bis(trimethylsilyl)ethylene and related bis(trimethylsilyl) substituted compounds play a significant role in organometallic chemistry. Group 4 metallocene complexes of bis(trimethylsilyl)acetylene, for example, serve as precursors to highly reactive low-valent metal centers by liberating the bis(trimethylsilyl)acetylene. nih.gov These reactive species can then participate in various synthetic and catalytic reactions. nih.gov While direct catalytic applications of 1,1-bis(trimethylsilyl)ethylene were not explicitly detailed in the search results, its structural similarity to other silylated ligands suggests its potential for use in designing novel organometallic complexes and catalysts. For instance, the synthesis of a 1,4-bis(trimethylsilyl)tetrasila-1,3-diene highlights the utility of silyl-substituted building blocks in creating novel π-conjugated systems with potential electronic and optical properties. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions and Stereoselective Arylation

Palladium-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon bonds. In the context of 1,1-bis(trimethylsilyl)ethylene, these reactions have been explored to achieve stereoselective arylation. For instance, the palladium-catalyzed arylation of the related (E)-1,2-bis(trimethylsilyl)ethylene has been shown to produce (Z)-trimethyl(2-arylethenyl)silanes with high stereoselectivity. acs.org This transformation highlights the ability to control the stereochemical outcome of the reaction, which is crucial for the synthesis of specific isomers of vinylsilanes.

The choice of catalyst, ligands, and reaction conditions plays a pivotal role in the efficiency and selectivity of these cross-coupling reactions. Research by the Hartwig group has extensively documented the palladium-catalyzed α-arylation of trimethylsilyl enolates of esters and imides, demonstrating high functional group tolerance and the ability to create tertiary stereocenters with excellent diastereoselectivity. berkeley.eduberkeley.edu While not directly involving 1,1-bis(trimethylsilyl)ethylene, this work underscores the versatility of palladium catalysis in forming C-C bonds with silyl-containing substrates under neutral conditions, which is relevant to the development of similar reactions for geminal bis-silylated alkenes. berkeley.edu The development of new polymerization strategies using palladium-catalyzed cross-coupling of bis(silyl) aryls further illustrates the broad applicability of these methods in materials science. researchgate.net

A general procedure for the palladium-catalyzed arylation of trimethylsilyl enolates of esters and imides has been established, often utilizing additives like zinc fluoride (B91410) (ZnF₂) or zinc tert-butoxide (Zn(O-t-Bu)₂). berkeley.edu These conditions have proven effective for a range of substrates, including those with α-alkoxy groups, and have been successfully applied to the synthesis of α-aryl carboxylic acid derivatives. berkeley.edu Mechanistic studies have indicated that the observed diastereoselectivities are a result of kinetic control. berkeley.edu

| Reactant 1 | Reactant 2 | Catalyst System | Product | Key Features |

| Trimethylsilyl enolates of esters/imides | Aryl halides | Palladium catalyst with ZnF₂ or Zn(O-t-Bu)₂ | α-Aryl esters/imides | High functional group tolerance, stereoselective formation of tertiary stereocenters. berkeley.edu |

| (E)-1,2-Bis(trimethylsilyl)ethylene | Aryl halides | Palladium catalyst | (Z)-Trimethyl(2-arylethenyl)silanes | Stereoselective synthesis. acs.org |

Interactions with Group 4 Metallocene Complexes and Formation of Metallacycles

The interaction of 1,1-bis(trimethylsilyl)ethylene and related silylacetylenes with group 4 metallocene complexes, such as those of titanium and zirconium, has been shown to lead to the formation of various metallacyclic compounds. These reactions are of fundamental interest in organometallic chemistry and have synthetic utility.

Group 4 metallocene bis(trimethylsilyl)acetylene complexes are versatile reagents that serve as sources for the reactive [Cp'₂M] fragment (where M = Ti, Zr). nih.gov These complexes can undergo substitution reactions to generate catalytically active species. nih.gov The reactions of these metallocene acetylene (B1199291) complexes with nitriles and isonitriles have been extensively studied, leading to the formation of mono- and polynuclear 1-metalla-2,5-diazacyclopenta-2,4-dienes. nih.gov These products hold significant potential for the synthesis of complex heterocyclic compounds. nih.gov The reactivity and the resulting products are highly dependent on the nature of the ligands (L), the metal center (M), and the substituents on the substrate (S), following a general L-M-S principle. nih.gov

While the primary research in this area has focused on bis(trimethylsilyl)acetylene, the principles governing its reactivity with group 4 metallocenes can provide insights into the potential interactions of 1,1-bis(trimethylsilyl)ethylene. The ethylene derivative, with its geminal silyl groups, presents a different steric and electronic environment compared to the acetylene analogue, which would influence the coordination and subsequent reactivity with the metallocene center.

Asymmetric Catalysis involving Silyl Alkenes

Asymmetric catalysis utilizing silyl alkenes as substrates is a key strategy for the enantioselective synthesis of organosilicon compounds. While specific examples focusing solely on 1,1-bis(trimethylsilyl)ethylene in asymmetric catalysis are not extensively detailed in the provided search results, the broader context of asymmetric hydrosilylation of alkenes provides a strong foundation for its potential applications.

Catalytic asymmetric hydrosilylation of activated alkenes has been shown to be challenging due to competing side reactions like reduction of the carbon-carbon double bond. researchgate.net However, the development of palladium catalysts with chiral ligands, such as TADDOL-derived phosphoramidites, has enabled highly enantioselective Si-C bond formation via hydrosilylation of carbonyl-activated alkenes. researchgate.net This approach has been successfully applied to the stereospecific hydrosilylation of maleimides, affording silyl succinimides in high yields and with excellent diastereoselectivity and enantioselectivity. researchgate.net This high degree of stereocontrol can even influence remote axial chirality. researchgate.net

The principles of achieving high enantioselectivity through the use of chiral ligands and suitable metal catalysts are directly applicable to reactions involving 1,1-bis(trimethylsilyl)ethylene. The steric bulk and electronic properties of the two trimethylsilyl groups on the same carbon atom would likely influence the approach of the catalyst and the stereochemical outcome of the reaction.

Cycloaddition and Cyclization Reactions

Cycloaddition reactions are powerful methods for the construction of cyclic compounds. The presence of the two silyl groups in 1,1-bis(trimethylsilyl)ethylene can influence its reactivity and selectivity in these transformations.

Investigation of [4+2] Cycloaddition Scope and Limitations

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. libretexts.org The reactivity of a dienophile in a Diels-Alder reaction is influenced by its electronic properties. While specific studies on the [4+2] cycloaddition of 1,1-bis(trimethylsilyl)ethylene were not found in the initial search, the general principles of cycloaddition reactions can be considered.

In a related context, the reversible [4+2] cycloaddition of 1,3,2,5-diazadiborinine with ethylene has been studied, demonstrating the formation of a bicyclo[2.2.2] derivative under ambient conditions. rsc.org Computational studies of this reaction suggested a concerted but highly asynchronous pathway. rsc.org The study of hetero-Diels-Alder reactions, such as the [4+2] cycloaddition of α-nitrosoalkenes with thiochalcones, has also been investigated to understand the scope and limitations of these periselective processes. nih.gov These investigations, supported by DFT calculations, help in rationalizing the kinetic control and periselectivity observed in such reactions. nih.gov

For 1,1-bis(trimethylsilyl)ethylene to act as a dienophile, its electronic nature and steric hindrance from the two trimethylsilyl groups would be critical factors. These bulky groups might disfavor the concerted transition state typical of Diels-Alder reactions, potentially leading to lower reactivity or alternative reaction pathways.

Other Pericyclic or Concerted Cyclization Pathways

Beyond [4+2] cycloadditions, other pericyclic reactions such as [2+2] cycloadditions can be considered. Photochemical [2+2] cycloadditions are effective for synthesizing four-membered rings, often involving an excited state of one of the reacting partners. libretexts.org Thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for simple alkenes but are allowed for ketenes. libretexts.org

Computational studies on the [2+2] cycloaddition of ethylene with ketene (B1206846) and its derivatives have been performed using Molecular Electron Density Theory (MEDT). researchgate.net These studies show that the high activation energy for the dimerization of ethylene reflects its nonpolar nature. researchgate.net The introduction of chalcogen atoms in ketene derivatives leads to a reduction in the activation energy and an increase in the polarity of the reaction. researchgate.net

The cycloaddition reactions of silacyclopropylidenoids with ethylene have also been investigated computationally. researchgate.net These studies reveal that the reactions proceed in a stepwise manner, and the energetics are significantly influenced by the halogen substituent and the solvent. researchgate.net While not directly involving 1,1-bis(trimethylsilyl)ethylene, these computational investigations into related silicon-containing systems provide a framework for understanding the potential cyclization pathways available to it. The geminal silyl groups in 1,1-bis(trimethylsilyl)ethylene could potentially stabilize intermediates or transition states in such concerted or stepwise cyclization processes.

Applications of 1,1 Bis Trimethylsilyl Ethylene in Advanced Organic Synthesis

Role as a Synthetic Equivalent for Ethylene (B1197577) Moieties

In the realm of cycloaddition reactions, particularly the Diels-Alder reaction, ethylene itself is often a poor dienophile due to its low reactivity. ucla.edu To overcome this limitation, chemists have developed "ethylene equivalents," which are molecules that contain a C=C bond substituted with activating groups. These groups facilitate the cycloaddition and can be subsequently removed to yield a product formally derived from ethylene. ucla.edursc.org

While not a direct ethylene equivalent in all contexts, 1,1-bis(trimethylsilyl)ethylene serves as a synthon for introducing a two-carbon vinylidene unit. The silyl (B83357) groups modify the reactivity of the double bond and provide a handle for subsequent transformations. For instance, after participating in a reaction, one or both of the trimethylsilyl (B98337) groups can be cleaved under specific conditions, a common strategy in silicon-based synthetic chemistry. wikipedia.org The reaction of its derivatives, such as α-trimethylsilyl vinyl ketones, in cycloadditions and subsequent removal of the silyl and carbonyl groups, effectively installs an ethylene bridge, demonstrating its utility as a masked ethylene unit.

Precursor for α-Silyl-α,β-Unsaturated Carbonyl Compounds

A significant application of 1,1-bis(trimethylsilyl)ethylene is its role as a precursor to α-silyl-α,β-unsaturated carbonyl compounds, particularly α-(trimethylsilyl)vinyl ketones. These compounds are highly valuable intermediates in organic synthesis. The synthesis is typically achieved through an electrophilic substitution reaction, analogous to a Friedel-Crafts acylation, where one of the trimethylsilyl groups is replaced by an acyl group. nih.gov

The resulting α-(trimethylsilyl)vinyl ketones are powerful Michael acceptors. The presence of the silicon group offers several advantages over simple vinyl ketones like methyl vinyl ketone (MVK):

Stabilization of Intermediates: The trimethylsilyl group can stabilize the α-anion formed upon conjugate addition, preventing unwanted side reactions.

Steric Hindrance: The bulky TMS group can retard polymerization, a common issue with MVK.

Regiocontrol: The silyl group directs subsequent reactions, such as enolate formation, providing excellent regiochemical control.

These features make α-silylated vinyl ketones superior reagents for controlled carbon-carbon bond formation. organic-chemistry.org

Strategic Building Block for Highly Substituted Alkenes and Complex Structures

The true synthetic power of 1,1-bis(trimethylsilyl)ethylene is realized when its derivatives are used in annulation reactions to build complex carbocyclic frameworks. The Robinson annulation, a tandem reaction involving a Michael addition followed by an intramolecular aldol (B89426) condensation, is a classic method for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com The use of α-(trimethylsilyl)vinyl ketones in this sequence allows for the construction of highly functionalized and sterically congested ring systems that are difficult to access with traditional reagents. researchgate.net

A prominent example is the synthesis of steroid and terpenoid precursors. wikipedia.orgresearchgate.net The Wieland-Miescher ketone, a key building block for many steroids, is a product of a Robinson annulation. wikipedia.org By using an α-(trimethylsilyl)vinyl ketone as the Michael acceptor with a cyclic dione, chemists can construct the core polycyclic steroid skeleton with high efficiency and control. libretexts.org

The general sequence is outlined below:

Michael Addition: A cyclic ketone enolate adds to the α-(trimethylsilyl)vinyl ketone. The silyl group stabilizes the resulting intermediate enolate.

Aldol Condensation: The intermediate enolate undergoes an intramolecular aldol cyclization.

Dehydration: The resulting β-hydroxy ketone is dehydrated to afford the final α,β-unsaturated cyclic ketone.

Desilylation: The silyl group can be removed if desired in a subsequent step.

This strategy has been instrumental in the total synthesis of numerous complex natural products. nih.govlibretexts.org

Derivatization to Architecturally Diverse Functionalized Molecules

Beyond its use in annulation reactions, 1,1-bis(trimethylsilyl)ethylene is a platform for creating a wide array of functionalized molecules. The two silyl groups and the double bond are all sites for chemical modification, leading to architecturally diverse products.

One key transformation is silylative coupling , where the vinylsilane functionality is coupled with other olefins in the presence of a transition metal catalyst (e.g., ruthenium). This method allows for the synthesis of more complex, stereodefined alkenylsilanes and bis(silyl)alkenes, which are themselves versatile intermediates. rsc.org These products can then undergo further transformations, such as:

Hiyama Coupling: A palladium-catalyzed cross-coupling of the organosilane with organic halides.

Electrophilic Desilylation: Replacement of a silyl group with other electrophiles, such as halogens. rsc.org

Hydrosilylation is another powerful derivatization method. While the hydrosilylation of 1,1-bis(trimethylsilyl)ethylene itself is less commonly reported, the general reaction on related vinylsilanes involves the addition of a new Si-H bond across the double bond, catalyzed by transition metals like platinum or rhodium, to generate polysilylated alkanes. d-nb.info

Furthermore, the electron-rich nature of the double bond suggests potential for participation in various cycloaddition reactions . While specific examples with the parent compound are not widespread, related electron-deficient bis(sulfonyl)ethylenes readily undergo [2+2] cycloadditions, indicating the potential for 1,1-bis(trimethylsilyl)ethylene derivatives to participate in pericyclic reactions to form cyclic and bicyclic structures.

The following table summarizes some of the key derivatization reactions and the resulting molecular types.

| Reaction Type | Reagents | Product Class | Reference |

| Electrophilic Acylation | Acyl Halide, Lewis Acid | α-(Trimethylsilyl)vinyl ketone | nih.gov |

| Silylative Coupling | Olefin, Ruthenium Catalyst | Functionalized Alkenylsilanes | rsc.org |

| Robinson Annulation | Cyclic Ketone, Base | Fused Carbocyclic Systems | wikipedia.orgresearchgate.net |

| Cycloaddition | Diene | Cyclohexene Derivatives | ucla.edu |

Through these and other transformations, 1,1-bis(trimethylsilyl)ethylene provides synthetic chemists with a reliable and versatile tool for the assembly of complex and functionally rich organic molecules.

Polymer Chemistry and Materials Science Applications Involving 1,1 Bis Trimethylsilyl Ethylene

Incorporation into Functionalized Polymers and Copolymers

The incorporation of silicon-containing monomers into polymer chains is a well-established strategy for developing materials with tailored properties. While direct polymerization of 1,1-bis(trimethylsilyl)ethylene is challenging, its structural motifs are relevant to the synthesis of functionalized polymers. Silyl (B83357) groups can serve as valuable protecting groups for reactive functionalities, which can be later deprotected to yield a functional polymer.

Research into analogous silyl-containing monomers provides insight into the potential utility of 1,1-bis(trimethylsilyl)ethylene. For instance, the anionic polymerization of 1-[4-[N,N-bis(trimethylsilyl)amino]phenyl]-1-phenylethylene has been utilized for the synthesis of polystyrenes with primary amine functionalities. acs.org In this process, the bis(trimethylsilyl)amino group acts as a protected form of the primary amine, which can be regenerated after polymerization. This approach allows for the introduction of reactive sites at specific locations within the polymer chain.

Similarly, living anionic polymerization has been employed to copolymerize styrene (B11656) with 1-(ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). mdpi.com This process enables the synthesis of well-defined polymers with alkoxysilyl functional groups at the chain end. mdpi.com These functional groups can then undergo further chemical modifications. The study of such systems reveals potential side reactions, such as coupling between living anionic species and the alkoxysilyl groups, which highlights the complexities and possibilities of incorporating silyl-functionalized monomers. mdpi.com

The general strategy involves using initiators like alkyllithiums in nonpolar solvents to polymerize vinyl monomers. uni-bayreuth.de The trimethylsilyl (B98337) groups offer a pathway to introduce functionalities that might not be stable under the conditions of polymerization. uni-bayreuth.degoogle.com

Table 1: Examples of Silyl-Containing Monomers in Functional Polymer Synthesis

| Monomer | Polymerization Method | Functional Group Introduced | Reference |

| 1-[4-[N,N-Bis(trimethylsilyl)amino]phenyl]-1-phenylethylene | Anionic Polymerization | Primary Amine | acs.org |

| 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt) | Living Anionic Polymerization | Alkoxysilyl | mdpi.com |

| N,N'-bis(trimethylsilyl)-p,p'-diaminodiphenyl ether | Polycondensation with diisocyanate | Polyurea (after hydrolysis) | google.com |

This table presents examples of silyl-containing monomers used to create functional polymers, illustrating a strategy potentially applicable to 1,1-bis(trimethylsilyl)ethylene.

Role in Olefin Polymerization Catalysis and Ligand Design

In the field of olefin polymerization, the design of the catalyst is paramount in controlling the polymer's properties. While direct application of 1,1-bis(trimethylsilyl)ethylene as a ligand in major industrial catalysts is not widely documented, the principles of its structure are relevant to ligand design. The bulky trimethylsilyl groups can create a specific steric environment around a metal center, influencing the catalyst's activity and selectivity.

The study of bis(trimethylsilyl)amides of metals like iron, manganese, and cobalt provides a glimpse into the coordination chemistry of bulky silyl groups. acs.orgox.ac.uk These metal amides, with the formula M[N(SiMe3)2]2, feature two-coordinate transition metal centers where the large SiMe3 groups play a crucial role in stabilizing the low coordination number. ox.ac.uk This principle of using bulky silyl groups to control the coordination sphere and reactivity of a metal center is a cornerstone of modern catalyst design. While not directly involving 1,1-bis(trimethylsilyl)ethylene, this research underscores the importance of steric bulk, a key feature of the title compound, in organometallic chemistry and catalysis.

Polymerization Behavior and Challenges with Sterically Hindered Silyl Monomers

The polymerization of 1,1-disubstituted ethylenes is notoriously difficult due to the steric hindrance around the double bond, which impedes the approach of the growing polymer chain. The presence of two trimethylsilyl groups in 1,1-bis(trimethylsilyl)ethylene presents a significant steric barrier to polymerization.

Anionic polymerization is a common method for monomers with electron-withdrawing or resonance-stabilizing substituents. semanticscholar.org However, even with highly reactive anionic initiators, the homopolymerization of sterically hindered monomers like 1,1-bis(trimethylsilyl)ethylene is often unsuccessful or results in very low molecular weight oligomers. uni-bayreuth.de The bulky silyl groups prevent the chain-propagating anion from readily adding to another monomer unit.

The challenges are exemplified by studies on other sterically crowded olefins. For example, the synthesis of 1,1-bis(tert-butyldimethylsilyl)-2,2-bis(trimethylsilyl)ethylene resulted in the most twisted olefin known at the time of its discovery, a direct consequence of the immense steric repulsion between the silyl groups. acs.org This extreme twisting of the carbon-carbon double bond highlights the severe steric congestion that must be overcome for polymerization to occur.

Living anionic polymerization, which in principle allows for the synthesis of polymers with controlled molecular weights and narrow distributions, is also hampered by this steric hindrance. semanticscholar.org While this technique is effective for monomers like styrene and dienes, its application to highly substituted olefins like 1,1-bis(trimethylsilyl)ethylene remains a formidable challenge in polymer synthesis. dur.ac.uk

Structural Characterization and Computational Chemistry Studies

Molecular Conformation and Analysis of Olefinic Twist

The steric hindrance induced by the two trimethylsilyl (B98337) groups in 1,1-bis(trimethylsilyl)ethylene significantly influences its molecular geometry. While not as extensively twisted as some of its more substituted derivatives, the presence of these bulky groups leads to deviations from a perfectly planar olefin structure.

In contrast, the related and more sterically crowded Z-1,2-bis(t-butyldimethylsilyl)-1,2-bis(trimethylsilyl)ethylene has been shown by X-ray crystallography to be fixed in a cis configuration with considerable pyramidalization at the olefinic carbons and a large twist of the double bond. oup.com Similarly, 1,1-bis(tert-butyldimethylsilyl)-2,2-bis(trimethylsilyl)ethylene is recognized as one of the most twisted known olefins. acs.org These examples highlight the profound impact of bulky silyl (B83357) substituents on the conformation of the ethylenic core. The degree of twisting and pyramidalization in these molecules is a direct consequence of minimizing the steric repulsion between the large substituent groups.

Spectroscopic Techniques for Elucidating Reaction Mechanisms and Product Structures

A variety of spectroscopic techniques are instrumental in characterizing the reaction mechanisms and the resulting products involving 1,1-bis(trimethylsilyl)ethylene. Mass spectrometry, particularly with electron ionization, has been used to determine the appearance energy of the molecular ion, providing insights into its electronic structure. nist.gov

Photoelectron spectroscopy, in conjunction with molecular orbital calculations, has been employed to study the electronic structures of related bis(trimethylsilyl)-substituted compounds, revealing details about the bonding. rsc.org Furthermore, techniques like X-ray crystallography are indispensable for determining the precise three-dimensional structure of reaction products, as demonstrated in the structural confirmation of highly functionalized cyclobutenes derived from reactions involving related triflyl-substituted ethylenes. acs.org

Theoretical Investigations (DFT, Ab Initio)

Theoretical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have provided deep insights into the behavior of silylated ethylenes and related organosilicon compounds.

Elucidation of Reaction Pathways and Transition State Analysis

Computational studies have been pivotal in understanding the thermal rearrangements and reaction pathways of organosilicon species. For instance, DFT and ab initio methods have been used to investigate the thermal rearrangement of trimethylsilylsilylene, a species related to the substituents in 1,1-bis(trimethylsilyl)ethylene. researchgate.netfigshare.com These studies have successfully mapped out reaction pathways, identified transition states, and calculated activation energies for processes like C-H bond insertion and 1,2-methyl shifts. researchgate.netfigshare.com

Similarly, theoretical calculations at the DFT level have been performed to study ethylene (B1197577) insertion reactions into metal-carbon bonds of catalyst complexes, providing insights into the energy barriers of such reactions. researchgate.net The rearrangement of trimethylsilyl(methyl)silylene has also been studied using MP2 and DFT methods, leading to a thermal reaction scheme that aligns well with experimental product ratios. nih.gov A plausible reaction pathway for the formation of 3-[(trifluoromethyl)sulfonyl]cyclobut-1-enes involves the initial release of neutral 1,1-bis[(trifluoromethyl)sulfonyl]ethene from a betaine, followed by a regioselective [2+2] cyclization. acs.orgnih.gov

Electronic Structure and Bonding Analysis

The electronic structure and bonding in silylated ethylenes have been a subject of significant theoretical interest. The NIST WebBook provides fundamental data on the gas-phase ion energetics of 1,1-bis(trimethylsilyl)ethylene. nist.gov

Extended-Hückel molecular-orbital calculations, combined with photoelectron spectroscopy, have been utilized to study the unusual bonding situation in sandwich complexes containing bis(trimethylsilyl)cyclooctatetraene ligands. rsc.org These studies help to elucidate how the silyl groups influence the electronic properties and bonding within the molecule.

Future Perspectives and Emerging Research Directions

Development of Novel Stereocontrolled Synthetic Methods

The precise control of stereochemistry is a paramount goal in modern organic synthesis. For vinylsilanes, including 1,1-bis(trimethylsilyl)ethylene, the development of stereocontrolled reactions is an active area of research, promising access to complex molecular architectures with high fidelity. Future research is anticipated to focus on several key areas:

Diastereoselective Additions: The electron-rich double bond of 1,1-bis(trimethylsilyl)ethylene, influenced by the electronic effects of the silicon atoms, is a key target for stereoselective addition reactions. Future work will likely involve the development of new catalyst systems and chiral auxiliaries to control the facial selectivity of electrophilic and nucleophilic additions to this substrate. Research into the diastereoselective addition of prochiral nucleophiles to alpha-chiral N-sulfonyl imines has demonstrated the feasibility of controlling stereochemistry in related systems, which could be adapted for reactions involving 1,1-bis(trimethylsilyl)ethylene. researchgate.net

Asymmetric Transformations: The development of catalytic asymmetric reactions that generate chiral centers from the prochiral 1,1-bis(trimethylsilyl)ethylene is a significant frontier. This could involve enantioselective hydrogenations, epoxidations, or other additions that install chirality. For instance, the successful use of cobalt-bisphosphine complexes in the asymmetric catalysis of reactions with ethylene (B1197577) to produce functionalized chiral enolates highlights a promising avenue for similar transformations with silyl-substituted ethylenes. nih.gov

Peterson-type Olefinations: The principles of the Peterson olefination, which utilizes α-silyl carbanions, could be extended to develop highly stereoselective variants using reagents derived from 1,1-bis(trimethylsilyl)ethylene. Recent studies on Z-stereoselective aza-Peterson olefinations with bis(trimethylsilyl) reagents and sulfinyl imines have shown that high levels of stereocontrol are achievable, suggesting that similar strategies could be applied to generate specific alkene geometries from 1,1-bis(trimethylsilyl)ethylene derivatives. organic-chemistry.org

| Research Area | Focus | Potential Outcome |

| Diastereoselective Additions | Control of facial selectivity in additions to the double bond. | Access to specific diastereomers of functionalized vinylsilanes. |

| Asymmetric Transformations | Enantioselective reactions to create chiral centers. | Synthesis of optically active organosilicon compounds. |

| Stereoselective Olefinations | Development of Z- or E-selective olefination protocols. | Precise construction of complex alkenes with defined stereochemistry. |

Exploration of Expanded Catalytic and Methodological Applications

The two trimethylsilyl (B98337) groups in 1,1-bis(trimethylsilyl)ethylene offer a rich platform for the development of new catalytic cycles and synthetic methodologies. Research is moving beyond its traditional role as a simple vinylsilane and exploring its potential as a versatile synthon and a substrate in novel transformations.

Cross-Coupling Reactions: The C-Si bonds in 1,1-bis(trimethylsilyl)ethylene can be selectively activated and functionalized through transition metal-catalyzed cross-coupling reactions. Future research will likely focus on developing catalysts that can selectively cleave one of the two C-Si bonds, allowing for the stepwise introduction of different functional groups. This would provide a powerful tool for the modular synthesis of highly substituted alkenes. The use of related alkynylsilanes in cross-coupling reactions demonstrates the feasibility of such transformations. nih.gov

C-H Functionalization: Direct functionalization of the vinylic C-H bond of 1,1-bis(trimethylsilyl)ethylene represents an atom-economical approach to the synthesis of more complex vinylsilanes. The development of catalysts capable of selectively activating this bond in the presence of the multiple C-H bonds of the trimethylsilyl groups is a significant challenge and a key area for future investigation.

Synthon for Novel Reactivity: 1,1-Bis(trimethylsilyl)ethylene can serve as a precursor to other reactive intermediates. For example, its derivatives could be used to generate gem-disilyl carbanions or other synthetically useful species. The use of the related compound, 1,1-bis(triflyl)ethylene, as a source for a trifluoromethylsulfonyl-substituted synthon in cycloaddition reactions illustrates the potential for developing new synthetic methodologies based on geminally substituted ethylenes. acs.org

| Application | Description | Potential Advancement |

| Selective Cross-Coupling | Stepwise functionalization of the two C-Si bonds. | Modular synthesis of polysubstituted alkenes. |

| C-H Functionalization | Direct, atom-economical modification of the vinyl group. | Efficient access to complex vinylsilanes. |

| Novel Synthon Generation | Use as a precursor to other reactive intermediates. | Expansion of the synthetic chemist's toolkit. |

Advanced Materials Development from Silyl-Substituted Monomers

The presence of silicon imparts unique properties to polymers, including enhanced thermal stability, gas permeability, and tailored surface properties. 1,1-Bis(trimethylsilyl)ethylene and its derivatives are promising monomers for the creation of a new generation of advanced materials.

Polymerization Techniques: Future research will explore various polymerization techniques to incorporate 1,1-bis(trimethylsilyl)ethylene into polymer backbones. This includes addition polymerization, ring-opening metathesis polymerization (ROMP) of its cyclic derivatives, and copolymerization with other monomers to tailor the material properties. The development of silylchromate-based catalysts for ethylene polymerization suggests avenues for new catalytic systems for silyl-substituted monomers. epo.org

Novel Polymer Architectures: The use of 1,1-bis(trimethylsilyl)ethylene as a monomer or comonomer can lead to polymers with novel architectures, such as star polymers or block copolymers. For example, star polymers with a 1,2-bis(methylsilyl)ethane core have been synthesized, indicating the potential for creating complex macromolecular structures from silyl-substituted building blocks. polymersource.ca

Functional Materials: The resulting silyl-substituted polymers are expected to find applications in a range of high-performance materials. This includes gas separation membranes, dielectric materials, and precursors for ceramic materials. For instance, the synthesis of silicon carbonitride films from bis(trimethylsilyl)ethylamine demonstrates the utility of organosilicon precursors in generating advanced ceramic materials. researchgate.net Furthermore, the development of degradable polymers from silyl (B83357) ether monomers through ROMP opens up possibilities for creating more sustainable materials. nih.govnih.govresearchgate.net

| Research Direction | Focus | Potential Applications |

| Polymerization Methods | Exploration of addition, ROMP, and copolymerization. | Control over polymer structure and properties. |

| Advanced Architectures | Synthesis of star, block, and graft copolymers. | Materials with tailored macroscopic properties. |

| High-Performance Materials | Development of membranes, dielectrics, and ceramic precursors. | Electronics, separations, and high-temperature applications. |

Q & A

Q. What are the primary challenges in synthesizing 1,1-Bis(trimethylsilyl)ethylene, and how can steric hindrance be mitigated during its preparation?

The synthesis of 1,1-bis(trimethylsilyl)ethylene is complicated by steric strain due to the bulky trimethylsilyl groups, which destabilize the molecule. Computational studies indicate that 1,1-disubstituted ethylenes exhibit higher strain energy (~12.5 kcal/mol for analogous t-butyl groups) compared to 1,2-disubstituted isomers . To minimize decomposition, low-temperature reactions (<0°C) and sterically hindered catalysts (e.g., bulky Lewis acids) are recommended. Additionally, inert atmospheres (argon/nitrogen) and anhydrous solvents (THF, hexane) are critical to avoid side reactions with moisture or oxygen .

Q. Which analytical techniques are most effective for characterizing 1,1-Bis(trimethylsilyl)ethylene and confirming its structural integrity?

Key techniques include:

- X-ray crystallography : Resolves molecular geometry and confirms the 1,1-substitution pattern (e.g., bond angles and distances between silyl groups) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Validates purity (>90%) and identifies volatile byproducts (e.g., methane, trimethylsilane) .

- Nuclear Magnetic Resonance (NMR) : NMR distinguishes trimethylsilyl environments, while and NMR confirm ethylene backbone integrity .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition of 1,1-Bis(trimethylsilyl)ethylene at high temperatures?

Flash vacuum pyrolysis (FVP) studies at 700–800°C reveal partial decomposition into methane, trimethylsilane, and vinyltrimethylsilane . A proposed mechanism involves a carbene intermediate formed via 1,2-silyl migration, followed by C–Si bond cleavage. Computational modeling supports this pathway, highlighting the role of steric strain in destabilizing the molecule. Researchers should optimize FVP conditions (e.g., residence time, pressure) to isolate intermediates for further analysis.

Q. How does 1,1-Bis(trimethylsilyl)ethylene function in coordination chemistry, and what metal complexes can it form?

The compound acts as a π-donor ligand in reactions with transition metals. For example, hafnium complexes (e.g., Cp*Hf(η-MeSiCSiMe)) demonstrate strong metal-alkyne interactions, stabilized by the electron-rich silyl groups . Reaction conditions (e.g., solvent-free synthesis, 60–80°C) and stoichiometric metal-to-ligand ratios (1:1) are critical. Characterization via X-ray diffraction and NMR confirms metallacycle formation .

Q. How should researchers resolve contradictions in reported thermal stability data for 1,1-Bis(trimethylsilyl)ethylene?

Discrepancies often arise from experimental setups. For instance, static vs. flow pyrolysis systems may yield different decomposition profiles due to varying heat transfer efficiencies . Researchers should:

- Compare temperature calibration methods (e.g., thermocouple placement).

- Analyze gas-phase vs. condensed-phase products.

- Replicate studies under identical conditions (e.g., 10 mbar pressure in FVP) to isolate variables .

Methodological Recommendations

- Synthetic Protocols : Use Schlenk-line techniques for air-sensitive reactions .

- Safety : Handle with PPE (gloves, goggles) due to flammability and potential silyl group reactivity .

- Data Reproducibility : Document solvent purity, catalyst batch, and heating rates in thermal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.